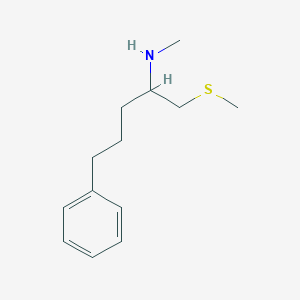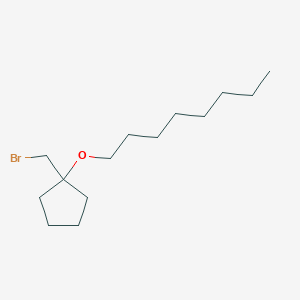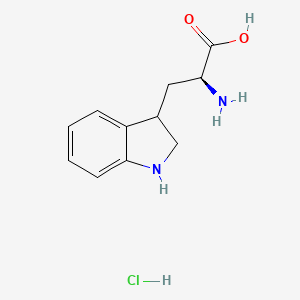
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride is a compound that belongs to the class of amino acids It features an indole ring, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and amino acids.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Automated Purification Systems: These systems are used to streamline the purification process, reducing the time and cost associated with manual purification methods.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring or the amino acid side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.
Scientific Research Applications
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: The compound is studied for its potential role in biological processes, such as enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with an indole ring, similar in structure to (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid hydrochloride.
Serotonin: A neurotransmitter derived from tryptophan, also containing an indole ring.
Indole-3-acetic acid: A plant hormone with an indole ring, involved in the regulation of plant growth.
Uniqueness
This compound is unique due to its specific combination of an indole ring and an amino acid side chain. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H15ClN2O2 |
|---|---|
Molecular Weight |
242.70 g/mol |
IUPAC Name |
(2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h1-4,7,9,13H,5-6,12H2,(H,14,15);1H/t7?,9-;/m0./s1 |
InChI Key |
HLNYSJIVWQQRNR-ABKGKFHGSA-N |
Isomeric SMILES |
C1C(C2=CC=CC=C2N1)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


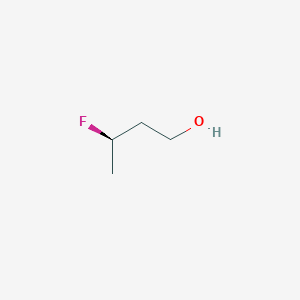
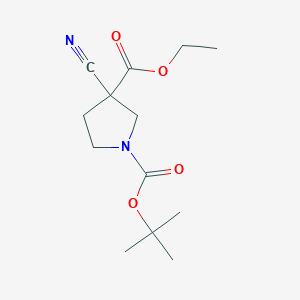

![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)

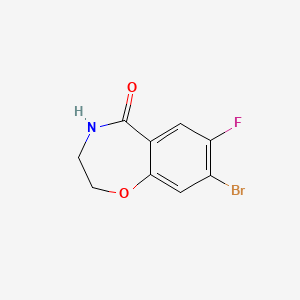

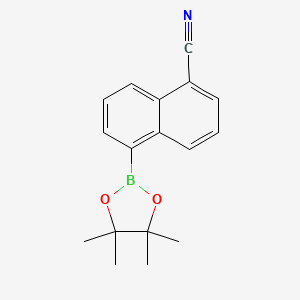
![Methyl 2-amino-5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B13487143.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)
![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)
